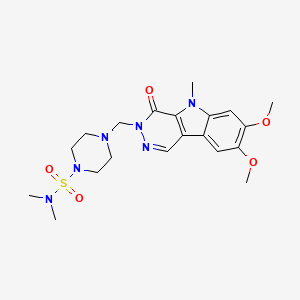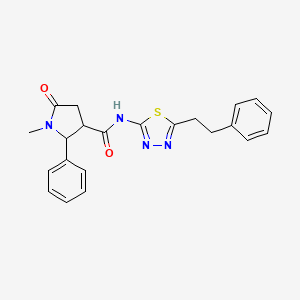![molecular formula C17H19ClN4OS B10995339 3-(4-chloro-1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B10995339.png)
3-(4-chloro-1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chloro-1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide is a complex organic compound that features an indole ring substituted with a chlorine atom at the 4-position, a thiadiazole ring, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloro-1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide typically involves multiple steps, starting with the preparation of the indole and thiadiazole intermediates. The indole ring can be synthesized through Fischer indole synthesis, while the thiadiazole ring can be prepared via cyclization reactions involving thiosemicarbazides and carboxylic acids . The final step involves coupling these intermediates under specific reaction conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the synthesis of intermediates and the final coupling step, as well as the development of efficient purification methods such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(4-chloro-1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro group on the thiadiazole ring can be reduced to an amine.
Substitution: The chlorine atom on the indole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amino-thiadiazole derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
3-(4-chloro-1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 3-(4-chloro-1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The indole and thiadiazole rings are known to interact with various biological targets, including proteins and nucleic acids, through hydrogen bonding, π-π stacking, and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chloro-1H-indol-1-yl)propan-1-amine hydrochloride
- 3-(4-chloro-1H-indol-3-yl)propanoic acid
- 2-(4-chloro-1H-indol-1-yl)acetamide
Uniqueness
3-(4-chloro-1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide is unique due to the presence of both indole and thiadiazole rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H19ClN4OS |
|---|---|
Molecular Weight |
362.9 g/mol |
IUPAC Name |
3-(4-chloroindol-1-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide |
InChI |
InChI=1S/C17H19ClN4OS/c1-11(2)10-16-20-21-17(24-16)19-15(23)7-9-22-8-6-12-13(18)4-3-5-14(12)22/h3-6,8,11H,7,9-10H2,1-2H3,(H,19,21,23) |
InChI Key |
POVDPOMCHZPOHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)CCN2C=CC3=C2C=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-(6-methoxypyridin-3-yl)propanamide](/img/structure/B10995264.png)

![4-{[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]amino}benzamide](/img/structure/B10995279.png)
![1-{4-[(3,5-Dimethyl-1H-pyrazol-4-YL)sulfonyl]piperazino}-4-(1H-pyrrol-1-YL)-1-butanone](/img/structure/B10995282.png)
![4-{[3-(7-methoxy-1H-indol-1-yl)propanoyl]amino}butanoic acid](/img/structure/B10995285.png)
![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B10995291.png)
![1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-(morpholin-4-yl)ethane-1,2-dione](/img/structure/B10995303.png)
![[1-({[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B10995304.png)
![4,7-dimethoxy-N-{2-[(pyridin-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide](/img/structure/B10995328.png)


![N-(4-chlorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-leucinamide](/img/structure/B10995347.png)

